Orziloben
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Orziloben is a novel, orally administered, highly potent, synthetic, medium chain fatty acid analogue. Medium chain fatty acids are rapidly absorbed via passive diffusion, rather than receptor-mediated transport, but are rapidly metabolized. This compound has shown promising results in preclinical studies for the treatment of intestinal failure-associated liver disease, a condition affecting individuals on prolonged intravenous nutrition .
準備方法
The synthetic routes and reaction conditions for Orziloben involve the use of medium chain fatty acids as starting materials. The process typically includes esterification, hydrogenation, and purification steps. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques .
化学反応の分析
Orziloben undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
科学的研究の応用
Orziloben has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying medium chain fatty acid analogues.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Explored as a potential therapeutic agent for liver diseases, particularly intestinal failure-associated liver disease.
Industry: Utilized in the development of novel drug delivery systems and formulations.
作用機序
Orziloben exerts its effects by targeting specific molecular pathways involved in liver disease. It has been shown to prevent severe cholestasis, fibrosis, and other key markers of liver damage in preclinical models. The compound significantly reduces the number of myofibroblasts, the main collagen-producing cells in the liver, in addition to hepatic inflammation and steatosis .
類似化合物との比較
Orziloben is unique compared to other medium chain fatty acid analogues due to its high potency and specific targeting of liver disease pathways. Similar compounds include:
Icosabutate: Another medium chain fatty acid analogue with different molecular targets.
This compound stands out for its robust efficacy in preclinical models and potential to address unmet medical needs in liver disease treatment .
特性
CAS番号 |
1555822-28-0 |
---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
2-methyl-3-pentoxybenzoic acid |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-9-16-12-8-6-7-11(10(12)2)13(14)15/h6-8H,3-5,9H2,1-2H3,(H,14,15) |
InChIキー |
JYEFZVSYKCEGEE-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=CC(=C1C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。